Cas no 2377606-41-0 (2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5,6-dihydro-4H-1,3-oxazine)

2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5,6-dihydro-4H-1,3-oxazine structure
2377606-41-0 structure
Product Name:2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5,6-dihydro-4H-1,3-oxazine
CAS No:2377606-41-0
MF:C16H22BNO3
MW:287.161784648895
CID:5524891
Update Time:2025-07-17

2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5,6-dihydro-4H-1,3-oxazine Chemical and Physical Properties

Names and Identifiers

    • 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5,6-dihydro-4H-1,3-oxazine
    • 4H-1,3-Oxazine, 5,6-dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
    • Inchi: 1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)13-8-6-12(7-9-13)14-18-10-5-11-19-14/h6-9H,5,10-11H2,1-4H3
    • InChI Key: RHIKNEVDLMVRCT-UHFFFAOYSA-N
    • SMILES: O1CCCN=C1C1=CC=C(B2OC(C)(C)C(C)(C)O2)C=C1

2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5,6-dihydro-4H-1,3-oxazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AJ15422-1g
2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5,6-dihydro-4H-1,3-oxazine
2377606-41-0 97%
1g
$142.00 2024-04-20
A2B Chem LLC
AJ15422-5g
2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5,6-dihydro-4H-1,3-oxazine
2377606-41-0 97%
5g
$532.00 2024-04-20

Additional information on 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5,6-dihydro-4H-1,3-oxazine

Introduction to 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5,6-dihydro-4H-1,3-oxazine (CAS No: 2377606-41-0)

2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5,6-dihydro-4H-1,3-oxazine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 2377606-41-0, is characterized by its unique structural features, which include a phenyl ring substituted with a tetramethylborate group and an oxazine core. The presence of these functional groups makes it a promising candidate for various applications, particularly in the synthesis of complex molecules and the development of novel materials.

The tetramethyl-1,3,2-dioxaborolan-2-yl moiety in the compound's structure is particularly noteworthy. This group is derived from a boronic acid derivative and is widely recognized for its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are fundamental in organic synthesis, enabling the formation of carbon-carbon bonds between boronic acids and aryl halides or triflates. The tetramethyl substitution enhances the stability of the boronate ester, making it more resistant to hydrolysis under ambient conditions. This stability is crucial for maintaining the integrity of the compound during synthetic processes and subsequent applications.

The phenyl ring in the molecule serves as a versatile scaffold for further functionalization. Its aromaticity and planarity make it an ideal platform for interactions with biological targets or for incorporation into larger molecular frameworks. In pharmaceutical applications, aromatic rings are frequently found in bioactive molecules due to their ability to engage in π-stacking interactions and hydrogen bonding. These interactions are essential for binding to biological receptors and modulating their activity.

The 5,6-dihydro-4H-1,3-oxazine core adds another layer of complexity to the compound's structure. Oxazines are heterocyclic compounds that feature an oxygen atom incorporated into a six-membered ring containing two carbon atoms and one nitrogen atom. This motif is known for its stability and flexibility, making it suitable for various chemical transformations. In drug discovery, oxazines have been explored as pharmacophores due to their ability to mimic natural products and exhibit diverse biological activities. For instance, some oxazine derivatives have shown potential as kinase inhibitors or antimicrobial agents.

Recent advancements in synthetic chemistry have highlighted the importance of boronic acid derivatives in medicinal chemistry. The Suzuki-Miyaura coupling, in particular, has been instrumental in constructing biaryl structures that are prevalent in many therapeutic agents. By incorporating a tetramethylborate group into the phenyl ring of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5,6-dihydro-4H-1,3-oxazine, researchers can leverage this reaction to introduce additional functional groups or link the compound to other molecular fragments. This modularity is crucial for designing complex molecules with tailored properties.

The utility of this compound extends beyond pharmaceutical applications. In materials science, organoboron compounds are being explored for their potential in electronic devices and nanotechnology. The tetramethylborate group can be used to functionalize surfaces or create conductive pathways in organic semiconductors. Additionally, the phenyl ring can serve as an anchor point for further chemical modifications, allowing for the creation of hybrid materials with unique properties.

Current research is focusing on optimizing synthetic routes to improve the availability and purity of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5,6-dihydro-4H-1,3-oxazine. Advances in catalysis and green chemistry are enabling more efficient and sustainable production methods. For example, recent studies have demonstrated the use of palladium-free catalysts in cross-coupling reactions, reducing costs and minimizing waste.

The structural features of this compound also make it an attractive candidate for computational studies. Molecular modeling techniques can be employed to predict its interactions with biological targets or its behavior in different environments. These insights can guide further modifications and applications. For instance, computational studies might reveal how changes to the tetramethylborate group or the phenyl ring could enhance its binding affinity or stability.

In conclusion,2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5,6-dihydro-4H-1,3 oxazine (CAS No: 2377606 41 0) represents a fascinating compound with diverse potential applications. Its unique structural composition positions it as a valuable tool in both pharmaceutical research and materials science. As synthetic methodologies continue to evolve, tetramethylborate groups, phenyl rings, and oxazine cores will likely play increasingly important roles in developing innovative solutions across multiple scientific disciplines.

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